molecular formula C10H14N2O2 B1394314 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine CAS No. 1180133-65-6

6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

Cat. No. B1394314
M. Wt: 194.23 g/mol
InChI Key: MZUAJFYPTQYCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine” is a chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 g/mol . The compound is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The InChI code for “6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine” is 1S/C10H14N2O2/c11-8-1-2-10 (12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6,11H2 .

Scientific Research Applications

Chemical Synthesis and Transformations

The compound 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine is involved in various chemical synthesis and transformations. For example, it has been used in the synthesis of 2-dialkylamino-2H-pyrans from tetra- and pentasubstituted pyrylium salts. This reaction is characterized by its regioselectivity, leading to 2H-pyrans with distinct substituents at specific positions in the heterocyclic ring. These compounds have been identified as key intermediates in the synthesis of several organic compounds and have potential applications in pharmaceuticals and materials science (Fischer, Zimmermann, & Weissenfels, 1983).

Novel Synthesis Techniques

Innovative synthesis techniques involving 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine have been explored. One such method is the one-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. This technique demonstrates the compound's utility in creating complex molecular structures efficiently and is indicative of its potential in developing new pharmaceuticals or fine chemicals (Melekhina et al., 2019).

Development of Heterocyclic Compounds

The compound is also pivotal in the development of various heterocyclic compounds. For instance, it has been used in the synthesis of highly substituted pyrrolidinones and pyridones, showcasing its versatility in organic chemistry. These heterocyclic compounds have significant importance due to their potential biological activities and applications in drug development (Beck, Picard, Herdtweck, & Dömling, 2004).

Antimicrobial and Anticoccidial Activities

Research has shown that derivatives of 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine exhibit antimicrobial and anticoccidial activities. This is significant in the search for new antimicrobial agents and provides a basis for further pharmaceutical research in this area (Georgiadis, 1976).

Safety And Hazards

The compound is labeled as an irritant . More detailed safety information and the Material Safety Data Sheet (MSDS) can be found on the supplier’s website .

properties

IUPAC Name

6-(oxan-4-yloxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUAJFYPTQYCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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